![molecular formula C12H10ClN3O2S B2499500 6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448124-97-7](/img/structure/B2499500.png)
6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
The compound 6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a structurally complex molecule that is likely to have significant biological activity due to the presence of multiple pharmacophoric elements. The sulfonyl group attached to the 3-chlorophenyl ring and the pyrrolopyrimidine core suggest potential for interaction with various biological targets. While the specific compound is not directly mentioned in the provided papers, related structures have been synthesized and studied for their biological activities, particularly as serotonin 5-HT6 receptor antagonists .
Synthesis Analysis
The synthesis of related compounds, such as 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, has been reported to involve multiple steps that include the formation of the core pyrimidine ring followed by the introduction of the sulfonyl group . Although the exact synthesis of 6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is not detailed, it can be inferred that similar synthetic strategies could be employed, possibly involving a domino reaction sequence as seen in the synthesis of 6,8a-dihydropyrido[2,3-d]pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives is characterized by a fused bicyclic system that includes a pyrimidine ring, which is known to be a key structural motif in many pharmacologically active compounds. The presence of a 3-chlorophenylsulfonyl moiety would add to the lipophilicity and could enhance the molecule's ability to cross biological membranes, potentially affecting its interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves interactions at the pyrimidine ring or the sulfonyl group. The pyrimidine ring can participate in various chemical reactions, including substitutions and additions, while the sulfonyl group can be a site for nucleophilic attack, potentially leading to further derivatization of the compound .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine are not explicitly provided, related compounds with sulfonyl groups and heterocyclic rings typically exhibit moderate to high polarity, which can influence their solubility and stability. The presence of the chloro substituent could also affect the compound's boiling point, melting point, and overall reactivity .
Scientific Research Applications
Neurotransmission and Cognitive Enhancement
6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine and related compounds have been explored for their role in modulating neurotransmitter systems and cognitive processes. Research has highlighted the therapeutic potential of these compounds in addressing cognitive deficits through their action on specific neurotransmitter receptors. For instance, studies have identified potent and selective antagonists of the 5-HT6 receptor, which have shown a functional correlation between 5-HT6 receptors and cholinergic neurotransmission. This correlation supports the potential of these receptors in the treatment of cognitive deficits (Riemer et al., 2003). Furthermore, novel classes of 5-HT6 receptor antagonists based on specific molecular scaffolds have been developed, demonstrating procognitive properties and the potential for treating cognitive disorders associated with Alzheimer's disease (Grychowska et al., 2016).
Anti-inflammatory and Analgesic Activities
Pyrimidine derivatives, including compounds related to 6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, have shown promising anti-inflammatory and analgesic effects. Research has synthesized and tested a range of these derivatives, demonstrating that specific compounds exert moderate to significant anti-inflammatory activity, comparable to standard drugs like indomethacin (Tozkoparan et al., 1999). Additionally, other studies have confirmed the antinociceptive properties of certain pyrimidine derivatives, providing insights into their potential therapeutic applications in pain management (Dos Anjos et al., 2012).
Pharmacological Properties and SAR Studies
The pyrimidine core has been recognized as a versatile scaffold in drug development, with derivatives exhibiting a broad spectrum of pharmacological activities. Comprehensive reviews and studies have highlighted the significant anti-inflammatory effects of pyrimidine derivatives and discussed their structure–activity relationships (SARs) in detail. These insights are crucial for guiding the synthesis of novel pyrimidine analogs with enhanced activities and reduced toxicity (Rashid et al., 2021). Furthermore, systematic analyses of pyrimidine derivatives from a pharmacological perspective have laid the groundwork for the discovery of new, effective, and safe medications (Chiriapkin, 2022).
Mechanism of Action
Target of Action
Pyrimidine derivatives have been found to target a variety of cellular components, including various enzymes and receptors. For example, some pyrimidine derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Mode of Action
The mode of action of pyrimidine derivatives can vary greatly depending on their specific structure and target. For instance, CDK inhibitors typically work by binding to the ATP-binding pocket of the kinase, preventing it from phosphorylating its substrates and thus halting cell cycle progression .
Biochemical Pathways
Pyrimidine derivatives can affect a variety of biochemical pathways, again depending on their specific targets. In the case of CDK inhibitors, they would affect the cell cycle regulation pathway .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For CDK inhibitors, the result would typically be cell cycle arrest, which could lead to apoptosis (programmed cell death) if the cell is unable to correct the issue that led to the arrest .
Future Directions
The future directions for pyrazolo[3,4-d]pyrimidines include further investigations into their potential antimicrobial properties and their potential application in the prevention and treatment of bacterial infections in cancer patients . Additionally, there is potential for further optimization of these compounds as anticancer agents .
properties
IUPAC Name |
6-(3-chlorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S/c13-10-2-1-3-11(4-10)19(17,18)16-6-9-5-14-8-15-12(9)7-16/h1-5,8H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEFPKGXIHDYHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine |
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